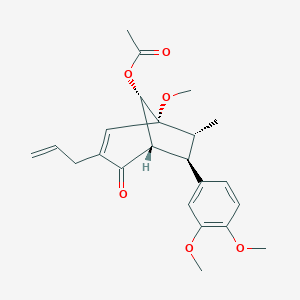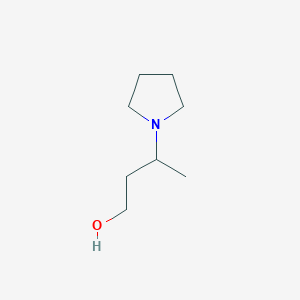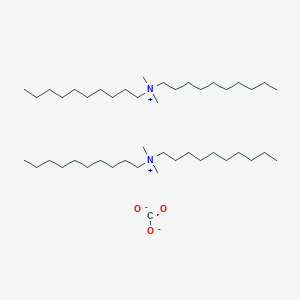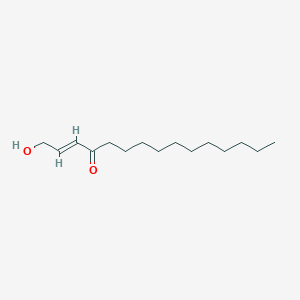
Kadsurenin L
Overview
Description
Synthesis Analysis
The first total syntheses of the racemates of naturally occurring macrophyllin-type bicyclo [3.2.1]octanoid neolignans, kadsurenin C 3 and kadsurenin L 4, were accomplished starting from vanillin and resorcinol . The acid-catalyzed rearrangement of hydrobenzofuranoid neolignans into bicyclo [3.2.1]octanoid neolignans was used as the key step .Molecular Structure Analysis
Kadsurenin L has a molecular formula of C23H28O6 . The exact mass is 400.18900 . The structure of Kadsurenin L includes a bicyclo [3.2.1]octanoid neolignan .Physical And Chemical Properties Analysis
Kadsurenin L has a molecular weight of 400.46500 . It has a density of 1.18g/cm3 . The boiling point is 505.2ºC at 760mmHg . The flash point is 217.6ºC . The LogP value is 3.45540 , indicating its lipophilicity.Scientific Research Applications
Synthesis and Structural Analysis
- Total Synthesis: The first total synthesis of naturally occurring macrophyllin-type bicyclo[3.2.1]octanoid neolignans, including kadsurenin L, was achieved starting from vanillin and resorcinol, utilizing acid-catalyzed rearrangement as a key step (Wang, Wu, Pan, & Yang, 2002).
- Molecular Structure Determination: The molecular structures of bicyclo[3.2.1]octanoid neolignans like kadsurenin L were determined using single-crystal X-ray analysis, revealing significant structural differences that may influence their biological activity (Jiang, Mak, & Fung, 2003).
Biological Activities and Potential Therapeutic Applications
- Neuroprotection in Cerebral Ischemia: A study indicated that kadsurenin L, as part of a natural platelet activating factor (PAF) receptor antagonist mixture, may reduce the expression of cyclooxygenase mRNA in rat brain tissue during ischemia reperfusion, suggesting a neuroprotective mechanism (Xu, 2004).
- Inhibitory Effects on Inflammatory Response: Kaurenoic acid, a related compound, demonstrated anti-inflammatory properties by inhibiting cytokine production and activation of specific signaling pathways in various models, implying a potential therapeutic application for related compounds like kadsurenin L in treating inflammatory conditions (Mizokami et al., 2012; Choi et al., 2011).
Other Relevant Findings
- Antioxidant Properties: Compounds like kadsurenin L, derived from plants such as Magnolia ovata, showed free-radical scavenging and antimicrobial activities, indicating potential antioxidant benefits (Barros et al., 2009).
- Pharmacokinetics and Drug Interaction Studies: Research on kadsurenone, a related compound, revealed insights into its pharmacokinetics and interactions with other drugs, which could be relevant for understanding the behavior of kadsurenin L in biological systems (Huang et al., 2009).
properties
IUPAC Name |
[(1R,5S,6R,7R,8S)-6-(3,4-dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O6/c1-7-8-16-12-23(28-6)13(2)19(20(21(16)25)22(23)29-14(3)24)15-9-10-17(26-4)18(11-15)27-5/h7,9-13,19-20,22H,1,8H2,2-6H3/t13-,19+,20-,22+,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDQUJSTRADHSU-WWDCKHPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]2[C@@H]([C@@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933648 | |
| Record name | 6-(3,4-Dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-2-en-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Kadsurenin L | |
CAS RN |
149438-61-9 | |
| Record name | (1S,5R,6R,7R,8S)-8-(Acetyloxy)-7-(3,4-dimethoxyphenyl)-5-methoxy-6-methyl-3-(2-propen-1-yl)bicyclo[3.2.1]oct-3-en-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149438-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kadsurenin L | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149438619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(3,4-Dimethoxyphenyl)-1-methoxy-7-methyl-4-oxo-3-(prop-2-en-1-yl)bicyclo[3.2.1]oct-2-en-8-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60933648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)

![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)




